molecular formula C16H15ClN2O2S B5701667 N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide

Cat. No.: B5701667
M. Wt: 334.8 g/mol
InChI Key: KDBYXIAQNDHWSQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide is a chemical compound with the molecular formula C14H11ClN2OS. It is a member of the benzamide class of compounds and is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and an ethoxybenzamide moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide typically involves the reaction of 2-chloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of Dithiocarbamate

      Reagents: 2-chloroaniline, carbon disulfide, potassium hydroxide

      Conditions: Room temperature, aqueous medium

  • Step 2: Formation of this compound

      Reagents: Dithiocarbamate intermediate, 4-ethoxybenzoyl chloride

      Conditions: Room temperature, organic solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same two-step reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Room temperature, organic solvent (e.g., tetrahydrofuran)

  • Substitution

      Reagents: Sodium methoxide, potassium tert-butoxide

      Conditions: Elevated temperature, polar aprotic solvent (e.g., dimethyl sulfoxide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)carbamothioyl]-4-fluorobenzamide
  • N-[(2-chlorophenyl)carbamothioyl]-4-bromobenzamide
  • N-[(2-chlorophenyl)carbamothioyl]-4-methylbenzamide

Uniqueness

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBYXIAQNDHWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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